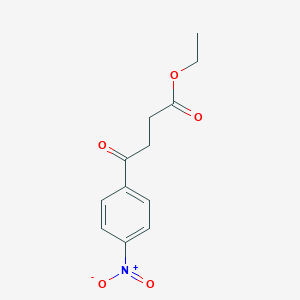

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate

Vue d'ensemble

Description

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate is an organic compound that belongs to the class of nitrophenyl derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a butyrate ester, making it a versatile molecule in various chemical reactions and applications. It is commonly used in organic synthesis and has significant importance in scientific research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-nitrophenyl)-4-oxobutyrate typically involves the esterification of 4-nitrophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{4-nitrophenylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(4-nitrophenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products Formed:

Oxidation: 4-nitrobenzoic acid.

Reduction: Ethyl 4-(4-aminophenyl)-4-oxobutyrate.

Substitution: Various substituted butyrate esters.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : Ethyl 4-(4-nitrophenyl)-4-oxobutyrate serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its reactive functional groups facilitate various chemical transformations essential for drug development.

Biology

- Enzyme Kinetics Studies : The compound is employed in studying enzyme kinetics and as a substrate in biochemical assays. Its interaction with specific enzymes allows researchers to explore metabolic pathways.

Medicine

- Drug Development : this compound is investigated for its potential use in developing anti-inflammatory and anticancer agents. Its structural features enable it to interact with biological targets, modulating specific biochemical pathways .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and as a reagent in various industrial processes, enhancing synthetic methodologies across multiple applications.

Inhibition of Enzymes

A study indicated that derivatives of compounds similar to this compound exhibited varying inhibitory potency towards rat liver microsomal retinoic acid metabolizing enzymes. This highlights its potential role in modulating enzymatic activity relevant to drug metabolism.

Anticancer Activity

Research on related compounds has demonstrated efficacy in inhibiting tumor growth. Modifications of nitro groups were found to significantly affect binding affinities to Bcl-2/Bcl-xL proteins, which play crucial roles in cancer cell survival. Such findings suggest that this compound may also exhibit similar anticancer properties.

Mécanisme D'action

The mechanism of action of Ethyl 4-(4-nitrophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and biochemical processes. The ester moiety allows for easy incorporation into larger molecular frameworks, facilitating its use in drug design and development.

Comparaison Avec Des Composés Similaires

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate can be compared with other nitrophenyl derivatives, such as:

Ethyl 4-(4-aminophenyl)-4-oxobutyrate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

4-nitrophenylacetic acid: The precursor to this compound, used in similar synthetic applications.

4-nitrophenyl chloroformate: Another nitrophenyl derivative with distinct reactivity, often used in the synthesis of carbamates and other functional groups.

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Activité Biologique

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a nitrophenyl group attached to a butyrate ester. This structure allows for diverse interactions with biological macromolecules, enhancing its potential as a pharmaceutical agent.

Enzymatic Inhibition

The compound has been studied for its role as a competitive inhibitor in various enzymatic processes. The presence of the nitrophenyl group enhances its ability to interact with biological targets, making it a candidate for further research in drug development. Notably, it has shown potential in inhibiting enzymes involved in metabolic pathways, leading to altered biological responses.

Table 1: Enzymatic Inhibition Potency

| Compound | Target Enzyme | Inhibition Percentage |

|---|---|---|

| This compound | Liver microsomal enzymes | 29-78% |

| Ketoconazole | Liver microsomal enzymes | 80% |

Case Studies

- Inhibition of Retinoic Acid Metabolizing Enzymes : A study indicated that aryl substituted derivatives of similar compounds showed poor to moderate inhibitory potency (4-73%) towards rat liver microsomal retinoic acid metabolizing enzymes compared to ketoconazole, which exhibited significantly higher inhibition (80%) .

- Cell Growth Inhibition : Research on related compounds has demonstrated their efficacy in inhibiting tumor growth. For instance, modifications of certain nitro groups were found to significantly affect binding affinities to Bcl-2/Bcl-xL proteins, which are crucial in cancer cell survival .

Synthesis Methods

This compound is typically synthesized through the esterification of 4-nitrophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion.

General Reaction Scheme :

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and biochemical processes. The ester moiety facilitates incorporation into larger molecular frameworks, aiding drug design.

Comparison with Similar Compounds

This compound can be compared with other nitrophenyl derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | Similar dioxobutanoate structure | Different nitro position affects reactivity |

| Ethyl 3-(4-nitrophenyl)-3-oxobutanoate | Contains a ketone instead of dioxo | May exhibit different biological activities |

| Ethyl 3-(3-nitrophenyl)-2-oxobutanoate | Variation in phenyl substitution | Potentially distinct pharmacological profiles |

Propriétés

IUPAC Name |

ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQOHLGYAHDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573807 | |

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15118-70-4 | |

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.